molecular formula C16H14N2O2 B11817115 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid

2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B11817115
M. Wt: 266.29 g/mol
InChI Key: OMQUDLMRCWCZAW-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a novel chemical entity built on the privileged 1H-benzo[d]imidazole scaffold, a structure of high significance in medicinal chemistry due to its wide range of pharmacological activities . This compound features a 4-ethylphenyl substitution at the C-2 position and a carboxylic acid group at the C-6 position of the benzimidazole core. These specific substitutions are strategically designed; the C-2 aromatic group is a key feature in many bioactive molecules, while the C-6 carboxylic acid can serve as a critical metal-binding pharmacophore, potentially enabling inhibition of metallo-enzymes . While direct biological data for this specific compound may be limited, its structural framework is extensively supported by scientific literature. Benzimidazole derivatives with substitutions at the N-1, C-2, and C-5/6 positions have demonstrated potent antibacterial activity against challenging strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli , as well as significant antifungal activity . Furthermore, analogous compounds have exhibited promising anticancer activity against a panel of human cancer cell lines, with efficacy comparable to some established chemotherapeutic agents . The molecular mechanism of action for such compounds often involves targeting essential enzymes, with molecular docking studies suggesting dihydrofolate reductase (DHFR) as a potential target for antimicrobial and anticancer effects, and metallo-β-lactamases (MBLs) as a target for reversing antibiotic resistance . This product is intended for research purposes only, specifically for use in drug discovery programs, chemical biology, and structure-activity relationship (SAR) studies to develop new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(4-ethylphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C16H14N2O2/c1-2-10-3-5-11(6-4-10)15-17-13-8-7-12(16(19)20)9-14(13)18-15/h3-9H,2H2,1H3,(H,17,18)(H,19,20)

InChI Key

OMQUDLMRCWCZAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 4-ethylbenzaldehyde (1.2 equiv) and 3,4-diaminobenzoic acid (1.0 equiv) are heated in dimethylformamide (DMF) with sodium metabisulfite (0.5 equiv) at 110°C for 12 hours. The reaction proceeds via:

  • Schiff base formation : Nucleophilic attack of the amine on the aldehyde carbonyl.

  • Cyclization : Acid-catalyzed intramolecular dehydration to form the benzimidazole ring.

  • Oxidation : Sodium metabisulfite facilitates aromatization by eliminating water.

Key advantages include the pre-installed carboxylic acid group at position 6, eliminating post-cyclization functionalization. However, competing side reactions may occur if the aldehyde undergoes undesired oxidations or dimerizations.

Optimization and Yield Improvements

  • Catalyst screening : Replacing sodium metabisulfite with ZnO nanoparticles (ZnO-NPs) in ethanol/water (3:1) at 80°C improves yields from 68% to 82% while reducing reaction time to 6 hours.

  • Microwave-assisted synthesis : Irradiation at 150°C for 20 minutes enhances reaction efficiency (yield: 89%) by accelerating cyclization kinetics.

Post-Functionalization of Benzimidazole Esters

An alternative approach involves synthesizing the benzimidazole core followed by ester hydrolysis. This two-step method is advantageous when direct cyclocondensation proves challenging.

Synthesis of Methyl 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate

The methyl ester intermediate is prepared via:

  • Cyclocondensation : 4-ethylbenzaldehyde and methyl 3,4-diaminobenzoate react in DMF with catalytic p-toluenesulfonic acid (PTSA) at 100°C for 10 hours.

  • Esterification : Direct cyclization without decarboxylation is ensured by using the methyl ester-protected diamine.

Typical Procedure :

  • Combine 4-ethylbenzaldehyde (5.0 mmol), methyl 3,4-diaminobenzoate (5.0 mmol), and PTSA (0.25 mmol) in DMF (15 mL).

  • Reflux at 100°C under nitrogen for 10 hours.

  • Cool, pour into ice-water, and filter to obtain the crude ester (yield: 74%).

Hydrolysis to the Carboxylic Acid

The methyl ester is hydrolyzed using:

  • Basic conditions : 2M NaOH in ethanol/water (1:1) at 80°C for 4 hours (yield: 92%).

  • Acidic conditions : 6M HCl in dioxane at 60°C for 3 hours (yield: 85%).

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Ester Hydrolysis ZnO-NP Method
Yield 68–89%74–92%82%
Reaction Time 6–12 hours10–14 hours6 hours
Catalyst/Solvent DMF/Na₂S₂O₅DMF/PTSAZnO-NPs/EtOH-H₂O
Purification Complexity ModerateHighLow
Environmental Impact High (DMF)ModerateLow

The ZnO-NP method offers the best balance of efficiency and sustainability, though it requires specialized catalysts. Direct cyclocondensation is preferable for large-scale synthesis due to fewer steps, while ester hydrolysis provides flexibility in intermediate purification.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 13.12 (s, 1H, COOH), 8.21 (d, J = 8.4 Hz, 1H, H-7), 7.89 (s, 1H, H-4), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 2.72 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.28 (t, J = 7.6 Hz, 3H, CH₂CH₃).

  • 13C NMR (101 MHz, DMSO-d6) :
    δ 167.8 (COOH), 152.1 (C-2), 142.3 (C-6), 134.9 (C-4), 129.7 (Ar-C), 128.5 (Ar-C), 126.3 (Ar-C), 123.9 (C-7), 119.4 (C-5), 28.7 (CH₂CH₃), 15.4 (CH₂CH₃).

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Melting Point : 248–250°C (decomposition).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing formation of 1-ethylphenyl isomers is minimized by using electron-deficient aldehydes and low-dielectric solvents.

  • Carboxylic Acid Stability : Overheating during cyclocondensation may decarboxylate the product. Microwave-assisted protocols reduce thermal degradation.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) effectively separates the target compound from unreacted diamine or aldehyde .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The carboxylic acid group (-COOH) in the molecule undergoes oxidation to form carboxylic acids or ketones, while reduction leads to alcohol derivatives. These transformations are critical in modifying the compound’s functional groups for downstream applications.

Esterification

The carboxylic acid reacts with alcohols (e.g., ethanol) in the presence of acid catalysts like H₂SO₄ to form esters. For example:

  • Ethyl ester formation : Reaction with ethanol and H₂SO₄ yields the ethyl ester derivative, confirmed by NMR spectroscopy showing ethyl group signals (δ 1.35 ppm triplet, δ 4.37 ppm quartet) .

Decarboxylation

Thermal or acidic conditions can induce decarboxylation, removing the carboxyl group (-COOH) to generate simpler derivatives. This reaction is often employed to simplify the molecular structure for biological studies.

Nucleophilic Substitution

The carboxylate group participates in nucleophilic substitution reactions. For instance, propargyl amine reacts with the carboxylic acid derivative using TBTU/DIEA as coupling agents to form propargylated benzimidazoles .

Hydrolysis

The synthesis of substituted acetic acids involves hydrolysis of ester precursors. For example, hydrolysis of ethyl esters under basic conditions (NaOH in ethanol) yields the free carboxylic acid .

Biological Target Interactions

While not a reaction per se, the compound’s benzimidazole core enables interactions with enzymes like cytochrome P450, influencing drug metabolism.

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Product
EsterificationEthanol, H₂SO₄, refluxEthyl ester derivative
Cyclocondensationo-Phenylenediamine, glycolic acid, HCl, KMnO₄Benzimidazole nucleus
Propargyl amine couplingTBTU/DIEA, DMF, room temperaturePropargylated derivative
HydrolysisNaOH (1 M aqueous), ethanolFree carboxylic acid

Key Research Findings

  • Synthesis optimization : Continuous flow reactors and ZnO nanoparticles enhance reaction efficiency in cyclocondensation .

  • Structural characterization : NMR and IR spectroscopy confirm reaction outcomes, with carboxylic acid protons resonating at δ ~10–13 ppm .

  • Biological relevance : Benzimidazole derivatives exhibit anticancer, anti-inflammatory, and antimicrobial activities, driven by their interaction with enzymes and receptors .

Scientific Research Applications

Antimicrobial Applications

Recent studies have demonstrated that derivatives of benzimidazole, including 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid, exhibit promising antimicrobial properties against various pathogens.

Case Study: Antibacterial Activity

A series of benzimidazole derivatives were synthesized and tested for their antibacterial efficacy. In vitro evaluations revealed that certain compounds displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those of traditional antibiotics like amikacin, indicating their potential as effective alternatives in treating resistant bacterial infections .

Table 1: Antibacterial Activity of Benzimidazole Derivatives

CompoundPathogenMIC (µg/mL)Comparison with Amikacin
2gS. aureus4Equivalent
2gS. faecalis8Superior
1fS. aureus128Inferior

Anticancer Applications

The anticancer potential of this compound has been explored through various studies focusing on its effects against different cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative activity of several benzimidazole derivatives, compound 2g was found to exhibit remarkable efficacy against the MDA-MB-231 breast cancer cell line, with an IC50 value significantly lower than those of other tested compounds. This suggests a strong potential for development into a therapeutic agent for breast cancer treatment .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2gMDA-MB-23116.38
1aMDA-MB-231>100
W17Various Cancer Lines4.12

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The carboxylic acid group enhances its binding affinity to target proteins, contributing to its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring and the position of the carboxylic acid significantly influence the compound's properties:

Table 1: Substituent and Positional Comparisons
Compound Name Substituent Carboxylic Acid Position Synthesis Method Key Properties
2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid 4-Ethylphenyl 6 Microwave irradiation High lipophilicity, moderate solubility
2-(4-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid 4-Hydroxyphenyl 5 Traditional acid-base reaction Enhanced solubility due to -OH group
2-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-6-carbaldehyde 4-Ethoxyphenyl N/A (carbaldehyde at 6) Reflux with sulfuric acid Lower polarity than carboxylic acid derivatives
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid Pyridin-4-yl 6 Not specified Potential for metal coordination and hydrogen bonding
2-(3,4,5-Trihydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid (HFTC intermediate) 3,4,5-Trihydroxyphenyl 6 Cyclic reaction with O₂ catalysis High water solubility, antioxidant potential
Key Observations:
  • Solubility : Hydroxyl and trihydroxyphenyl substituents enhance aqueous solubility via hydrogen bonding, whereas ethyl and ethoxy groups favor organic solvents .
  • Electronic Effects : Electron-donating groups (e.g., -OCH₃, -C₂H₅) may stabilize the benzimidazole core, while electron-withdrawing groups (e.g., -COOH) increase acidity .

Biological Activity

2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzo[d]imidazole family, known for its diverse biological activities. This compound features a benzo[d]imidazole core, which enhances its potential as a pharmacological agent due to its structural properties and functional groups.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{16}N_{2}O_{2}, with a molecular weight of approximately 284.31 g/mol. The presence of the ethyl group on the phenyl ring and the carboxylic acid functionality at the 6-position contribute to its lipophilicity and solubility, making it a candidate for various biological applications.

Biological Activities

Research has demonstrated that compounds within the benzo[d]imidazole class exhibit a range of biological activities, including:

  • Anticancer Activity : Studies indicate that derivatives of benzo[d]imidazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
  • Anti-inflammatory Effects : Research suggests that it can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : In vitro assays revealed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent .
  • Mechanistic Studies : Molecular docking studies have elucidated the binding interactions between this compound and key biological targets, such as enzymes involved in cancer metabolism and bacterial cell wall synthesis .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; cell cycle arrest
AntimicrobialInhibition of bacterial cell wall synthesis
Anti-inflammatoryModulation of inflammatory cytokines

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for optimizing its pharmacological profile. Techniques such as molecular docking and binding assays have been employed to assess these interactions, revealing insights into its mechanism of action.

Q & A

Q. What are the standard synthetic routes for 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves a three-step process: (i) Cyclocondensation : Reacting o-phenylenediamine derivatives with 4-ethylphenyl-substituted carbonyl compounds under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole core. (ii) Esterification : Converting the carboxylic acid group to a methyl ester using methanol and sulfuric acid as a catalyst, refluxed for 48–72 hours . (iii) Hydrolysis : Reverting the ester to the carboxylic acid via alkaline hydrolysis (e.g., NaOH solution, pH adjustment with acetic acid) . Characterization : Intermediates are validated using HPLC (purity >95%), 1^1H/13^13C NMR (structural confirmation), and HRMS (exact mass verification) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :
  • Purity : Assessed via reversed-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Structural Confirmation : 1^1H NMR (e.g., aromatic proton integration at δ 7.2–8.1 ppm) and FTIR (carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • Mass Accuracy : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+^+) with <2 ppm error .

Q. What are the solubility properties of this compound, and what formulation strategies are recommended for in vitro assays?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or alkaline buffers (pH >7.5). Log P values (~2.8) predict moderate lipophilicity .
  • Formulation : For cell-based assays, prepare stock solutions in DMSO (10 mM), followed by dilution in culture media (final DMSO <0.1%). For stability, store lyophilized powder at -20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the cyclocondensation step?

  • Methodological Answer :
  • Catalyst Screening : Compare protic acids (e.g., HCl, H2_2SO4_4) vs. Lewis acids (e.g., MnO2_2) in solvent systems like dichloromethane or ethanol. MnO2_2 in DCM achieves 85% yield in 2 hours .
  • Temperature Control : Microwave-assisted synthesis at 120°C reduces reaction time by 50% while maintaining yield .
  • Byproduct Analysis : Monitor intermediates via LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometry .

Q. How do substituent variations on the benzimidazole core influence biological activity?

  • Methodological Answer :
  • SAR Studies : Substitute the 4-ethylphenyl group with electron-withdrawing (e.g., -Cl, -CF3_3) or electron-donating (-OCH3_3) groups. For example, 4-ethoxyphenyl analogs show enhanced cytotoxicity (IC50_{50} = 1.2 µM vs. 4.5 µM for the parent compound) .
  • Docking Simulations : Use AutoDock Vina to predict binding affinities to targets like EGFR. Hydrophobic substituents at the 4-position improve interactions with the kinase domain’s ATP-binding pocket .

Q. What experimental strategies address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Assay Standardization : Validate cytotoxicity using multiple cell lines (e.g., MCF-7, A549) and parallel ATP-based viability assays (e.g., CellTiter-Glo).
  • Impurity Profiling : Use LC-MS to detect trace impurities (e.g., methyl ester residuals, <0.5% threshold) that may skew bioactivity .
  • Positive Controls : Compare with reference inhibitors (e.g., erlotinib for EGFR) to normalize inter-lab variability .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC:
  • Acidic Conditions (pH 2) : 15% degradation via decarboxylation.
  • Alkaline Conditions (pH 10) : Stable (<5% degradation) .
  • Chelation Effects : Add EDTA (1 mM) to prevent metal-catalyzed oxidation in neutral buffers .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or MOE to model binding modes with EGFR (PDB ID: 1M17). Key parameters: Glide XP score (<-8 kcal/mol), hydrogen bonds with Met793 .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability (TPSA >80 Å2^2 reduces BBB penetration) and toxicity (AMES test for mutagenicity) .

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